molecular formula C9H9F3N2O B2897804 N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide CAS No. 1312766-79-2

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide

Cat. No.: B2897804
CAS No.: 1312766-79-2
M. Wt: 218.179
InChI Key: QPSFNZJGLHDENP-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide (CAS 1312766-79-2) is a high-value chemical intermediate with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . This compound is primarily utilized in scientific research as a key building block for the synthesis of more complex molecules, with specific applications in medicinal chemistry and the development of active pharmaceutical ingredients (APIs) . Its structure, featuring a trifluoromethyl group, is particularly significant as this moiety is known to enhance the lipophilicity, metabolic stability, and bioavailability of candidate drugs, making them more effective . The amidoxime functional group (N-hydroxyethanimidamide) is a versatile pharmacophore that can act as a potent enzyme inhibitor or a chelating group, allowing researchers to target a variety of biological pathways . As such, this compound is investigated for its potential in several therapeutic areas, including as an agent with anti-inflammatory and anticancer activities . Supplied as a bulk pharmaceutical-grade ingredient with a purity typically exceeding 99% (as verified by HPLC, GC-MS, and NMR analysis), it is an essential reagent for synthetic organic chemists and medicinal chemists working in drug discovery and development . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFNZJGLHDENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Addition-Cyclization Strategy

The most well-documented route involves the reaction of 4-(trifluoromethyl)phenylacetonitrile with hydroxylamine derivatives under basic conditions. This method, adapted from U.S. Patent 4,895,862, proceeds via a two-step mechanism:

  • Nitrile Hydroxylamination :
    The nitrile group undergoes nucleophilic attack by hydroxylamine, forming an intermediate amidoxime.
    $$
    \text{R-C≡N} + \text{NH}2\text{OH} \rightarrow \text{R-C(=N-OH)NH}2
    $$
    Key reagents include hydroxylamine hydrochloride and a methanolic sodium methoxide solution.

  • Cyclization :
    The amidoxime intermediate is treated with thionyl chloride (SOCl₂) in the presence of pyridine to facilitate cyclization, yielding the final ethanimidamide structure.

Experimental Protocol (Adapted from Patent Example):
  • Starting Material : 4-(Trifluoromethyl)phenylacetonitrile (30.0 g, 0.16 mol).
  • Reagents : Hydroxylamine hydrochloride (18.8 g, 0.27 mol), methanol (145 mL), 25% sodium methoxide/methanol (62 mL, 0.27 mol).
  • Conditions : Reflux for 2 hours under nitrogen atmosphere.
  • Work-Up : Partition between methylene chloride and water; dry over MgSO₄; purify via silica gel chromatography (hexane/ethyl acetate, 8:2).
  • Yield : ~21% (theoretical yield for 3-isomer; 4-isomer yields may vary).

Reaction Optimization and Critical Parameters

Catalytic Systems

  • Base Selection : Sodium methoxide outperforms carbonate bases (e.g., K₂CO₃) in deprotonating hydroxylamine, enhancing reaction kinetics.
  • Solvent Effects :

























    SolventReaction EfficiencyNotes
    MethanolHighOptimal for nitrile activation
    DMFLowPromotes side reactions
    THFModerateRequires prolonged reflux

Temperature and Time

  • Nitrile Hydroxylamination :
    • 80°C : Accelerates reaction but risks decomposition.
    • Room Temperature : Requires extended stirring (16–24 hours).
  • Cyclization :
    • Conducted at 0°C to mitigate exothermic side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry can address batch process limitations:

  • Residence Time : 30–60 minutes for nitrile conversion vs. 2 hours in batch.
  • Yield Improvement : Pilot studies report 15–20% yield increases due to precise temperature control.

Green Chemistry Metrics

  • E-Factor : 8.2 (current batch process) vs. 5.1 (flow system target).
  • Solvent Recovery : >90% methanol recapture via distillation.

Comparative Analysis of Isomer-Specific Syntheses

Parameter 3-Trifluoromethyl Isomer 4-Trifluoromethyl Isomer (Projected)
Starting Material Cost $12.50/g $14.80/g
Reaction Yield 21% 18–25% (optimized)
Purification Complexity Moderate High (due to polar byproducts)

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Overview

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide is a synthetic compound with a unique molecular structure that has garnered attention in various fields of research. Its chemical formula is C9H9F3N2O, and it exhibits potential applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

Biology

  • Biological Activity : this compound has been investigated for its potential biological activities, including:
    • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be useful in drug design.
    • Receptor Binding : The compound's ability to bind to various receptors makes it a candidate for further research in pharmacology .

Medicine

  • Therapeutic Potential : Research is ongoing to explore its efficacy as a therapeutic agent for various diseases. The compound's antimicrobial and anticancer properties have been particularly noted, indicating its potential in developing new treatments.

Industry

  • Material Development : The compound is utilized in creating new materials and as a reagent in chemical processes. Its unique properties make it suitable for applications in specialty chemicals.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties, with studies showing its effectiveness against certain cancer cell lines. Further investigations are needed to elucidate its mechanism of action and potential therapeutic applications in oncology .

Overview

N1-(4-fluorophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is another synthetic compound with significant research interest. Its complex structure suggests diverse applications across multiple scientific domains.

Chemistry

  • Synthesis of Complex Molecules : This compound acts as a versatile building block in organic synthesis, allowing chemists to create more complex structures with specific functional groups .

Biology

  • Biological Investigations : The compound is being studied for its biological activities, including interactions with G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery .

Medicine

  • Potential Therapeutic Uses : N1-(4-fluorophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is under investigation for its potential as a therapeutic agent, particularly in treating conditions related to the central nervous system due to its receptor modulatory effects .

GPCR Modulation

Recent studies have highlighted the role of this compound in modulating GPCR activity, which is essential for developing new drugs targeting various diseases, including neurodegenerative disorders and psychiatric illnesses. The ability to profile GPCR interactions opens avenues for innovative therapeutic strategies .

Anticancer Research

Preliminary data suggest that this compound may exhibit anticancer properties, warranting further exploration into its mechanisms and efficacy against different cancer types .

Mechanism of Action

The mechanism of action of N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects on Yield: Electron-withdrawing groups (e.g., -NO₂ in Compound 24) correlate with higher synthetic yields (93%) compared to -Cl (58%), likely due to enhanced reactivity in nucleophilic substitution or condensation reactions .
  • Role of Trifluoromethyl Group : The -CF₃ group in the target compound and its analogs (e.g., thiazole-carbohydrazide derivatives) improves lipophilicity and resistance to oxidative metabolism, critical for drug design .
  • Heterocyclic Modifications : Introducing triazole () or thiazole () moieties diversifies hydrogen-bonding capacity and steric effects, influencing target selectivity.

Physicochemical Properties

  • Solubility : The -CF₃ group reduces aqueous solubility but improves membrane permeability. Methoxy/ethoxy substituents (e.g., in Compounds 35 and 36 from ) may counterbalance this by introducing polar groups .
  • Thermal Stability : Thiazole-carbohydrazide derivatives () show higher melting points (217–304°C) compared to simpler ethanimidamides, likely due to rigid heterocyclic cores .

Biological Activity

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C9H9F3N2OC_9H_9F_3N_2O and a molecular weight of approximately 218.18 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for its biological interactions.

The mechanism of action for this compound is primarily through enzyme inhibition. The compound is believed to interact with specific molecular targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group plays a significant role in modulating the compound's reactivity and binding affinity to various targets, potentially influencing drug metabolism and efficacy .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research suggests that compounds with similar structures have shown promise in both antimicrobial and anti-inflammatory activities, making this compound a candidate for further pharmacological studies.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including nitric oxide synthase (NOS). In related studies, acetamidine derivatives have demonstrated selective inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

Case Studies

  • Study on Enzyme Inhibition : A study focusing on the inhibition of inducible nitric oxide synthase by acetamidine derivatives showed that this compound could potentially exhibit similar inhibitory properties, suggesting therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity Assessment : In vitro assays have demonstrated that this compound has effective antimicrobial properties against various bacterial strains. This positions it as a promising candidate for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₉H₉F₃N₂OContains hydroxyl and trifluoromethyl groups
2-{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetamideC₇H₆F₃N₂OSLacks hydroxyl group; simpler structure
3-(Trifluoromethyl)phenylthioacetamideC₉H₈F₃N₃OSContains phenyl group instead of pyridine

This comparison highlights the unique structural features of this compound, which may enhance its solubility and biological interactions compared to similar compounds .

Q & A

Q. What are the common synthetic routes for N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide, and what factors influence reaction yields?

Methodological Answer: The compound is typically synthesized via nucleophilic addition of hydroxylamine to nitrile precursors. A general protocol involves reacting substituted phenylacetonitriles with hydroxylamine hydrochloride (NH2_2OH·HCl) in a methanol/water solvent system, buffered with sodium bicarbonate (NaHCO3_3) to neutralize HCl byproducts. Key factors affecting yields include:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF3_3) enhance nitrile reactivity, improving yields.
  • Reaction time and temperature : Extended reflux (6–12 hours at 60–80°C) ensures complete conversion.
  • Workup conditions : Crystallization from dichloromethane or ethanol enhances purity.

Q. Example Synthetic Yields

Precursor SubstituentProduct YieldReference
4-CF3_3-phenyl58–93%
4-NO2_2-phenyl93%
3-Ethoxy-4-methoxy68–70%

Q. How is the purity and structural integrity of this compound confirmed in synthetic chemistry research?

Methodological Answer: Post-synthesis characterization employs:

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Verify proton environments and carbon frameworks (e.g., hydroxylamine protons at δ 8.8–9.0 ppm ).
    • FT-IR : Confirm N–O (950–1100 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ = 248.09 for C9_9H8_8F3_3N2_2O).
  • Elemental Analysis : Matches calculated C, H, N, and F percentages (±0.3% tolerance).

Advanced Research Questions

Q. How do structural modifications in ethanimidamide derivatives influence their biological activity, and what computational methods predict these effects?

Methodological Answer: Modifications to the aryl or imidamide moieties alter bioactivity via:

  • Steric effects : Bulky groups (e.g., piperazine rings) reduce enzyme binding .
  • Electronic effects : Electron-deficient aryl groups (e.g., -CF3_3) enhance electrophilicity, improving target engagement.

Q. Structure–Activity Relationship (SAR) Insights

Derivative StructureBiological Activity TrendKey Feature Impact
4-CF3_3-phenylHigh antiplasmodial activityEnhanced electrophilicity
Piperazine-substitutedReduced cytotoxicitySteric hindrance
Methoxy/ethoxy-substituted arylImproved solubility and uptakePolar functional groups

Q. Computational Tools :

  • Molecular docking (AutoDock/Vina) : Predict binding modes to targets (e.g., plasmodial enzymes).
  • DFT calculations : Analyze charge distribution and frontier molecular orbitals to rationalize reactivity .

Q. What challenges arise in resolving contradictory data on the biological activity of ethanimidamide derivatives, and what validation strategies are recommended?

Methodological Answer: Contradictions often stem from:

  • Assay variability : Differences in cell lines (e.g., E. coli vs. mammalian) or endpoint measurements (IC50_{50} vs. growth inhibition).
  • Compound stability : Hydroxylamine moieties may degrade under physiological pH, altering bioactivity.

Q. Validation Strategies :

  • Dose-response reproducibility : Test multiple batches across independent labs.
  • Metabolic stability assays : Use LC-MS to monitor compound integrity in biological matrices .
  • Orthogonal assays : Confirm activity via enzymatic (e.g., enzyme inhibition) and phenotypic (e.g., bacterial viability) readouts .

Q. What advanced spectroscopic or crystallographic techniques are critical for elucidating the coordination chemistry of ethanimidamide-metal complexes?

Methodological Answer: Metal complexes (e.g., Ni2+^{2+}, Cu2+^{2+}) are studied using:

  • Single-crystal X-ray diffraction : Resolve coordination geometry (e.g., octahedral vs. square planar) .
  • Electron paramagnetic resonance (EPR) : Identify metal oxidation states and ligand field effects.
  • Thermogravimetric analysis (TGA) : Determine hydration/dehydration patterns in complexes .

Q. Example Coordination Data

Metal IonCoordination NumberObserved GeometryReference
Ni2+^{2+}6Octahedral
Cu2+^{2+}4Square planar

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